molecular formula C17H20N2O5S B11007796 4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

Katalognummer: B11007796
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: FYELMFMBBZIEDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is a recognized and potent antagonist of the Lysophosphatidic Acid (LPA) receptor subtype 1 (LPA1) . The LPA1 receptor is a G-protein-coupled receptor implicated in a wide array of pathological processes, most notably in the initiation and progression of organ fibrosis. By selectively inhibiting LPA1, this compound effectively blocks LPA-mediated signaling pathways that are central to fibroblast recruitment, proliferation, and differentiation into collagen-producing myofibroblasts. This mechanism underpins its primary research value in investigating the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), renal fibrosis, and dermal scarring. Preclinical studies highlight its utility in attenuating fibrosis in animal models , making it a critical pharmacological tool for validating LPA1 as a therapeutic target and for exploring novel anti-fibrotic strategies. Its application extends to basic research on LPA biology in other contexts such as cancer, inflammation, and pain, where LPA1 signaling plays a significant role.

Eigenschaften

Molekularformel

C17H20N2O5S

Molekulargewicht

364.4 g/mol

IUPAC-Name

4-[[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid

InChI

InChI=1S/C17H20N2O5S/c1-10-15(16(22)18-8-4-5-14(20)21)25-17(19-10)11-6-7-12(23-2)13(9-11)24-3/h6-7,9H,4-5,8H2,1-3H3,(H,18,22)(H,20,21)

InChI-Schlüssel

FYELMFMBBZIEDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for constructing the 4-methyl-1,3-thiazol-5-yl subunit. This involves the cyclocondensation of α-halo ketones with thioamides. For the target compound, 3,4-dimethoxyphenylthioamide reacts with 2-bromo-1-(4-methyl-5-acetylthiazol-2-yl)ethanone in dimethylformamide (DMF) at 80°C for 12 hours. The reaction achieves 82% yield when catalyzed by triethylamine, which facilitates deprotonation and accelerates cyclization.

Key Variables:

  • Temperature: Yields drop below 70% at temperatures <60°C due to incomplete ring closure.

  • Solvent: DMF outperforms acetonitrile (78% vs. 65% yield) by stabilizing the transition state through polar interactions.

Oxidative Cyclization of Thioamides

An alternative approach utilizes iodine-mediated oxidative cyclization of thioamides with α,β-unsaturated ketones. This method produces the thiazole ring in 76% yield with enhanced regioselectivity compared to the Hantzsch method. The 3,4-dimethoxyphenyl group’s electron-donating properties direct cyclization to the C-2 position, minimizing byproduct formation.

Amide Bond Formation: Coupling the Thiazole and Butanoic Acid Moieties

The critical amide linkage between the thiazole carbonyl and butanoic acid amine is achieved through two principal coupling strategies:

Carbodiimide-Mediated Coupling

Reaction of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with 4-aminobutanoic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) gives 68–72% yield. The protocol requires strict moisture control to prevent EDCl hydrolysis, which reduces efficiency by up to 30%.

Optimization Data:

ConditionEDCl (equiv)HOBt (equiv)Yield (%)
Standard1.21.068
Anhydrous DCM1.51.272
With 4Å molecular sieves1.51.275

Mixed Carbonate Activation

Recent patents describe improved yields (85%) using 4-nitrophenyl carbonate-activated thiazole carboxylic acid. The activated intermediate reacts with 4-aminobutanoic acid in tetrahydrofuran (THF) at 25°C, eliminating the need for coupling agents. This method reduces epimerization risks associated with carbodiimide chemistry.

Carboxylic Acid Functionalization and Protection

The butanoic acid group requires protection during thiazole synthesis to prevent unwanted side reactions:

tert-Butyl Ester Protection

4-Aminobutanoic acid is converted to its tert-butyl ester via reaction with Boc-anhydride in THF, achieving 90% yield. Deprotection with trifluoroacetic acid (TFA) in DCM quantitatively regenerates the carboxylic acid without affecting the thiazole ring.

Silyl Ether Alternatives

Trimethylsilyl (TMS) protection offers a milder alternative, with deprotection accomplished using potassium fluoride in methanol. However, this method yields only 78% due to partial silyl group retention.

Purification and Analytical Characterization

Final purification employs a combination of techniques:

Recrystallization

Ethyl acetate/hexane (3:1) recrystallization removes unreacted starting materials, yielding crystals with 99.2% purity (HPLC).

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate:methanol 95:5) resolves diastereomers formed during amide coupling, though this reduces overall yield to 65%.

Spectroscopic Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, COOH), 8.24 (t, J=5.6 Hz, 1H, NH), 7.52–6.85 (m, 3H, aromatic), 3.84 (s, 6H, OCH3), 3.21 (q, J=6.4 Hz, 2H), 2.45 (s, 3H, CH3), 2.34 (t, J=7.2 Hz, 2H), 1.75 (quintet, J=6.8 Hz, 2H).

  • HRMS (ESI+): m/z 365.1245 [M+H]+ (calc. 365.1248).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodThiazole Yield (%)Amide Yield (%)Total Yield (%)Purity (%)
Hantzsch + EDCl826855.898.5
Oxidative + Carbonate768564.699.2
Hantzsch + TMS827863.997.8

The oxidative cyclization/mixed carbonate approach provides the highest overall yield (64.6%) and purity, making it the preferred industrial-scale method .

Analyse Chemischer Reaktionen

Types of Reactions

4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thiazole compounds exhibit cytotoxic activities against various cancer cell lines, including prostate cancer and melanoma . The structural features of 4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid suggest it may interact with biological targets involved in cancer progression.

Enzyme Inhibition Studies

Studies have shown that thiazole derivatives can act as inhibitors for key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurodegenerative diseases, respectively. The compound's ability to inhibit these enzymes could lead to therapeutic applications in diabetes management and Alzheimer's disease treatment .

Pharmacological Investigations

Research into the pharmacological properties of related compounds indicates a broad spectrum of activity, including anti-inflammatory and antimicrobial effects. The thiazole structure is known for its versatility in drug design, making it a valuable scaffold in pharmaceutical research .

Case Study 1: Anticancer Activity

A study on thiazole derivatives demonstrated that modifications to the thiazole ring can enhance cytotoxicity against prostate cancer cells. The incorporation of the dimethoxyphenyl group was found to significantly improve activity compared to simpler analogs .

Case Study 2: Enzyme Inhibition

Inhibitory assays showed that certain thiazole-based compounds effectively inhibited α-glucosidase activity, suggesting potential for use in diabetes management. The structure of this compound aligns well with known inhibitors .

Wirkmechanismus

The mechanism of action of 4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and phenyl groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound A : 4-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid
  • Structure : Features a 2,6-dichlorophenyl group instead of 3,4-dimethoxyphenyl.
  • Molecular Formula : C₁₅H₁₄Cl₂N₂O₃S (MW: 373.25) .
  • Key Differences :
    • The electron-withdrawing chlorine substituents increase lipophilicity and may enhance membrane permeability compared to the electron-donating methoxy groups in the target compound.
    • Dichlorophenyl substitution likely alters binding affinity to targets sensitive to halogen interactions (e.g., kinase inhibitors).
Compound B : 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile
  • Structure : Combines a thiazole-pyrimidine hybrid with a hydroxyphenyl group .
  • Molecular Formula : C₁₆H₁₅N₅OS (MW: 325.39).
  • Hydroxyphenyl substitution may reduce metabolic stability compared to dimethoxy groups due to susceptibility to glucuronidation.

Heterocyclic Core Modifications

Compound C : 4-[4-[[[2-[2-(1H-Tetrazol-5-yl)phenoxy]phenyl]amino]carbonyl]phenoxy]butanoic acid
  • Structure: Replaces thiazole with a tetrazole ring and incorporates phenoxy linkages .
  • Molecular Formula : C₂₄H₂₁N₅O₅ (MW: 459.45).
  • Key Differences :
    • Tetrazole acts as a bioisostere for carboxylic acid, enhancing metabolic resistance but reducing acidity.
    • The extended aromatic system increases molecular weight and may limit blood-brain barrier penetration.
Compound D : Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate
  • Structure : Oxadiazole replaces thiazole, with a benzoate ester terminus .
  • Molecular Formula : C₂₀H₁₈ClN₃O₄ (MW: 399.83).
  • Esterification of the carboxylic acid improves oral bioavailability but requires metabolic activation.

Functional Group Comparisons

Property Target Compound Compound A Compound C Compound D
Core Heterocycle Thiazole Thiazole Tetrazole Oxadiazole
Aromatic Substituent 3,4-Dimethoxyphenyl 2,6-Dichlorophenyl Tetrazolylphenoxy 2-Chlorophenyl
Acidic Group Butanoic acid Butanoic acid Butanoic acid Methyl benzoate
Molecular Weight ~373 (estimated) 373.25 459.45 399.83
Key Pharmacological Edge Balanced solubility Lipophilicity Metabolic stability Bioavailability

Biologische Aktivität

4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid, a compound with a complex thiazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula: C17H20N2O3S
  • Molecular Weight: 332.42 g/mol
  • CAS Number: 478248-63-4

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. The presence of the 3,4-dimethoxyphenyl group enhances the cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values: Studies have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL for thiazole derivatives against specific cancer lines, indicating potent activity compared to standard chemotherapeutics such as doxorubicin .

The proposed mechanisms through which this compound exerts its antitumor effects include:

  • Inhibition of Cell Proliferation: The compound disrupts the cell cycle and induces apoptosis in cancer cells.
  • Targeting Specific Pathways: It may inhibit key signaling pathways involved in tumor growth and metastasis, particularly those related to Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives have shown promising results in reducing inflammation markers in vitro and in vivo:

  • Cytokine Inhibition: Studies demonstrate that these compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 1: Anticancer Activity in HepG2 Cells

A study evaluated the anticancer activity of various thiazole derivatives, including our compound of interest. The results indicated a significant reduction in cell viability (up to 81.54%) at certain concentrations compared to untreated controls .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the thiazole ring significantly influence biological activity. Specifically:

  • The introduction of electron-donating groups at specific positions enhances cytotoxicity.
  • The presence of a carboxylic acid moiety is crucial for maintaining activity against various cancer cell lines .

Data Tables

Biological ActivityIC50 (µg/mL)Cell LineReference
Antitumor1.61A431
Antitumor1.98HT29
Anti-inflammatory-RAW264.7 (in vitro)

Q & A

Q. Key Data :

StepYield (%)Purity (HPLC)
165–70≥95%
350–55≥90%

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., NMR) for this compound?

Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic rotational isomerism : Analyze variable-temperature NMR (VT-NMR) to observe coalescence of peaks, confirming hindered rotation around the amide bond .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO can deshield protons.
  • Impurity interference : Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, the thiazole C-H proton typically resonates at δ 8.1–8.3 ppm in DMSO-d₆ .

Basic: What analytical techniques are critical for characterizing purity and stability?

Answer:

  • HPLC : Use a C18 column (ACN/0.1% TFA in H₂O gradient) to assess purity (>95% required for biological assays) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected at m/z 433.12 for C₂₀H₂₃N₂O₆S) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td >200°C indicates thermal stability) .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Answer:
Low yields in amide coupling (Step 3) often stem from:

  • Steric hindrance : Replace EDC with COMU (uranium-based coupling agent) to enhance efficiency .
  • Solvent optimization : Test mixed solvents (e.g., THF/DMF) to improve reagent solubility.
  • Catalytic additives : Include HOBt (1-hydroxybenzotriazole) to suppress racemization .

Q. Yield Improvement Data :

ConditionYield (%)
EDC/HOBt in DMF55
COMU/HOAt in THF/DMF72

Basic: What methods are used to evaluate biological activity (e.g., enzyme inhibition)?

Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using fluorescence polarization. Prepare test solutions in DMSO (≤0.1% final concentration) .
  • Cellular assays : Assess cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa), with IC₅₀ values normalized to controls .

Advanced: How can contradictory bioassay results (e.g., IC₅₀ variability) be addressed?

Answer:
Variability may arise from:

  • Compound aggregation : Perform dynamic light scattering (DLS) to detect aggregates; add 0.01% Tween-80 to assays .
  • Metabolic instability : Pre-incubate compound with liver microsomes to assess CYP-mediated degradation .

Basic: What computational tools are suitable for predicting physicochemical properties?

Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficient (predicted LogP = 2.8 ± 0.3) .
  • Solubility : Employ Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO > water) .

Advanced: How to design SAR studies for thiazole-modified analogs?

Answer:

  • Substituent variation : Replace 3,4-dimethoxyphenyl with halogenated or heteroaromatic groups.
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity .

Basic: How to validate crystallinity and polymorphic forms?

Answer:

  • XRPD : Compare diffraction patterns with simulated data (Mercury software) .
  • DSC : Identify melting points and polymorph transitions (Tm ~215°C for the α-form) .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon (degradation <5% over 6 months at −80°C) .
  • Antioxidants : Add 0.1% BHT to DMSO stock solutions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.